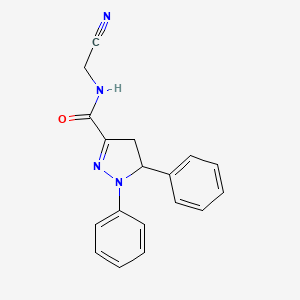

N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

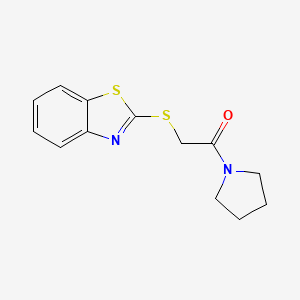

N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a cyanomethyl group attached to the nitrogen atom, along with two phenyl groups and a carboxamide group on the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds such as n-cyanomethyl-2-chloroisonicotinamide (nci) have been shown to targettubulin , a protein crucial to microtubule structure and function . Tubulin is a significant target for cancer therapies .

Mode of Action

Nci, a compound with a similar structure, has been shown to induce a broad range of disease resistance in tobacco and rice, and it induces systemic acquired resistance (sar) marker gene expression without salicylic acid (sa) accumulation in tobacco . This suggests that YUM08164 might have a similar mode of action.

Biochemical Pathways

Nci has been shown to activate sar, independently from ethylene and jasmonic acid, by stimulating the site between sa and npr1 . This suggests that YUM08164 might affect similar biochemical pathways.

Pharmacokinetics

Computational assays of similar compounds have predicted favorable adme (absorption, distribution, metabolism, and excretion) properties , suggesting that YUM08164 might have similar pharmacokinetic properties.

Result of Action

tomato DC3000 . This suggests that YUM08164 might have similar effects.

Biochemical Analysis

Biochemical Properties

N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been identified as an effective systemic acquired resistance (SAR) inducer in plant species . It has been shown to induce a broad range of disease resistance in tobacco and rice, and it induces SAR marker gene expression without salicylic acid accumulation in tobacco . This suggests that this compound interacts with certain enzymes and proteins involved in these biochemical reactions .

Cellular Effects

The cellular effects of this compound are primarily related to its role in inducing systemic acquired resistance (SAR) in plants . This involves influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an SAR inducer. It stimulates or primes the endogenous immunity of plants to combat pathogenic invasions rather than killing the pathogens directly . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The cyanomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

- N-(cyanomethyl)pyridinium salts

- N-(cyanomethyl)isoquinolinium salts

- 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide derivatives .

Uniqueness

N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide is unique due to its specific structural features, including the cyanomethyl group and the combination of phenyl and carboxamide groups on the pyrazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name |

N-(cyanomethyl)-2,3-diphenyl-3,4-dihydropyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c19-11-12-20-18(23)16-13-17(14-7-3-1-4-8-14)22(21-16)15-9-5-2-6-10-15/h1-10,17H,12-13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORXVQKFXOEWOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C(=O)NCC#N)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2501430.png)

![2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2501432.png)

![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2501437.png)

![2-(2-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2501441.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2501442.png)

![Benzo[d]thiazol-2-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2501443.png)

![4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2501446.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide](/img/structure/B2501451.png)

![1,7-dimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501452.png)